L-Aspartic acid, glycyl-L-seryl-L-tyrosyl-
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Overview
Description
L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- is a peptide composed of four amino acids: L-aspartic acid, glycine, L-serine, and L-tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from the resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- often employs automated peptide synthesizers that follow similar SPPS protocols. These machines can produce large quantities of peptides with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.
Major Products Formed
Oxidation: Dityrosine, oxidized peptide fragments.
Reduction: Reduced peptide with free thiols.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- depends on its specific application. In biological systems, it may interact with receptors or enzymes, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- L-Aspartic acid, glycyl-L-seryl-L-alanyl-L-tyrosyl-
- L-Aspartic acid, L-tyrosyl-L-isoleucylglycyl-L-seryl-
- L-Aspartic acid, glycyl-L-seryl-L-serylglycyl-L-valyl-L-alanyl-L-asparaginyl-L-prolyl-L-alanyl-L-methionyl-L-a-aspartyl-L-prolyl-L-isoleucyl-L-tyrosyl-
Uniqueness
L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of L-aspartic acid, glycine, L-serine, and L-tyrosine allows for specific interactions and functions that may not be present in other similar peptides.
Properties
CAS No. |
652977-13-4 |
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Molecular Formula |
C18H24N4O9 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C18H24N4O9/c19-7-14(25)20-13(8-23)17(29)21-11(5-9-1-3-10(24)4-2-9)16(28)22-12(18(30)31)6-15(26)27/h1-4,11-13,23-24H,5-8,19H2,(H,20,25)(H,21,29)(H,22,28)(H,26,27)(H,30,31)/t11-,12-,13-/m0/s1 |
InChI Key |
KKRISKDVGIAUGR-AVGNSLFASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)CN)O |
Origin of Product |
United States |
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